molecular formula C18H22Cl3NO2 B2722028 1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride CAS No. 1216386-93-4

1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride

Cat. No. B2722028
CAS RN: 1216386-93-4
M. Wt: 390.73
InChI Key: XOEBJPBCLNQOSC-UHFFFAOYSA-N
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Description

1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride, also known as BEA-1108, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other similar compounds in the body. In We will also list some future directions for research on this compound.

Scientific Research Applications

Conformational Analysis and Crystal Structure

The study by Nitek et al. (2020) explores the crystal structures and conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. These compounds were characterized through X-ray diffraction, highlighting their structural features and conformational dynamics. Such analyses are crucial for understanding the physical and chemical properties of related compounds, which could have implications for their application in various scientific fields, including material science and drug design (Nitek et al., 2020).

Synthesis and Polymer Application

Kühling et al. (1991) reported on the synthesis of poly(2‐ethyl‐2‐hydroxymethyltrimethylene carbonate), demonstrating the versatility of related compounds in polymer chemistry. The synthesis involved treating the base compound with various reagents to produce polymers with potential applications in biodegradable materials, coatings, and drug delivery systems (Kühling et al., 1991).

Degradation and Environmental Implications

Research by Sun and Pignatello (1993) on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes provides insights into the environmental fate and breakdown of chlorophenoxy compounds. This study is relevant for understanding how "1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride" and similar substances might degrade in environmental settings, offering perspectives on pollution control and remediation strategies (Sun & Pignatello, 1993).

properties

IUPAC Name

1-[benzyl(ethyl)amino]-3-(2,4-dichlorophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2.ClH/c1-2-21(11-14-6-4-3-5-7-14)12-16(22)13-23-18-9-8-15(19)10-17(18)20;/h3-10,16,22H,2,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEBJPBCLNQOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyl(ethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride

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